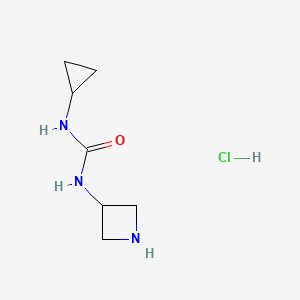

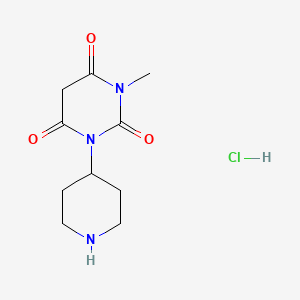

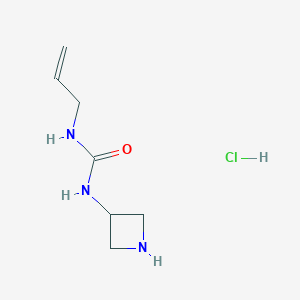

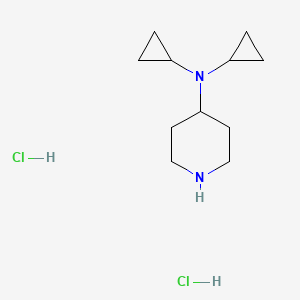

1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride

Descripción general

Descripción

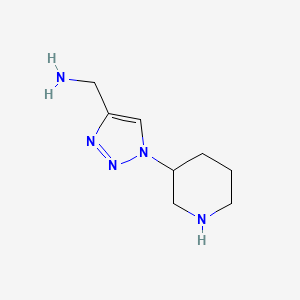

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

In a study, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings was described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Molecular Structure Analysis

The molecular structure of azetidines can be analyzed using various spectroscopic techniques such as 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Chemical Reactions Analysis

Azetidines can undergo a variety of chemical reactions. For example, in the synthesis of new azetidine derivatives, the starting (N-Boc-azetidin-3-ylidene)acetate underwent a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary depending on the specific compound. For example, 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride has a molecular weight of 190.63, is stored at 4°C, and comes in the form of a powder .

Aplicaciones Científicas De Investigación

Antibacterial Activity

- Quantitative Structure-Activity Relationships (QSAR) for Antibacterial Agents : A study by Okada et al. (1993) examined QSAR of various azetidine derivatives, including those similar to 1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride, for their antibacterial properties. It was found that structural variations in azetidine moiety significantly influenced antibacterial activities against both gram-negative and gram-positive bacteria, highlighting the potential of such compounds in developing new antibacterial agents (Okada et al., 1993).

Heterocyclic Chemistry and Synthetic Applications

Azetidines and Azetin-2-ones : Singh et al. (2008) discussed the thermal stability and reactivity of azetidines and azetidin-2-ones, including those similar to this compound. These compounds are significant in synthesizing a variety of cyclic products like piperidines and pyrroles, and are key in the synthesis of β-lactams, which are precursors for various biologically active compounds (Singh, D’hooghe, & Kimpe, 2008).

Reaction with Activated Amides : Hayashi et al. (2009) explored reactions involving azabicyclo compounds and activated amides, leading to the production of compounds related to azetidine-3-thiol hydrochloride, a key intermediate for preparing certain antibiotics. This study underscores the versatility of azetidine derivatives in synthesizing complex molecules with potential pharmaceutical applications (Hayashi et al., 2009).

Potential Pharmaceutical Applications

Synthesis and Evaluation as Antidepressant Agents : Thomas et al. (2016) conducted a study on the synthesis and pharmacological activity of various azetidinone derivatives, highlighting their potential as central nervous system active agents. This research suggests the possibility of developing compounds like this compound into new therapeutic agents for CNS-related conditions (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Synthesis and Biological Evaluation of Quinoline Derivatives : Nayak et al. (2016) synthesized and evaluated a series of azetidin-2-one fused quinoline derivatives for their biological significance, including diuretic activities. This research contributes to understanding the diverse biological activities of azetidin-2-one derivatives, which could include compounds like this compound (Nayak, Shrivastava, & Singhai, 2016).

Safety and Hazards

The safety and hazards of azetidines can also vary depending on the specific compound. For example, 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound contains an azetidine ring, which is a four-membered heterocyclic compound containing a nitrogen atom . Azetidine derivatives are known to exhibit a variety of biological activities and are used in a wide variety of natural and synthetic products . .

Mode of Action

Without specific information on this compound, it’s difficult to determine its exact mode of action. Azetidine derivatives are known to interact with biological targets in various ways, depending on their chemical structure .

Propiedades

IUPAC Name |

1-(azetidin-3-yl)-3-cyclopropylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.ClH/c11-7(9-5-1-2-5)10-6-3-8-4-6;/h5-6,8H,1-4H2,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRKNFPSOHFAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

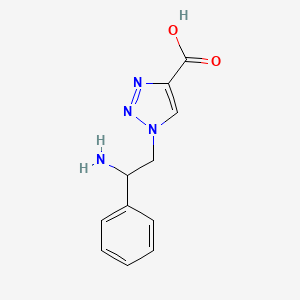

![2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480628.png)